

Metal-free fluorination of indazoles using *n*-Fluorobenzenesulfonamide in water

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *n*-Fluorobenzenesulfonamide

Cat. No.: B034697

[Get Quote](#)

Application Notes and Protocols: Metal-Free Fluorination of Indazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated indazoles are of significant interest in pharmaceutical and materials science due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability and lipophilicity.^[1] This document provides detailed protocols for a simple, efficient, and environmentally friendly metal-free method for the regioselective C-3 fluorination of 2H-indazoles. The reaction utilizes the commercially available and easy-to-handle electrophilic fluorinating agent, *N*-Fluorobenzenesulfonimide (NFSI), in water, avoiding the need for metal catalysts and organic solvents.^{[1][2][3][4][5]} This method offers broad functional group tolerance and is scalable, making it a valuable tool for synthetic and medicinal chemists.^[1]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Fluorination of 2-phenyl-2H-indazole

Entry	Solvent	Temperature (°C)	Time (min)	Yield (%)
1	H ₂ O	80	30	85
2	CH ₃ CN	80	40	<10
3	DCM	80	40	No reaction
4	THF	80	40	No reaction
5	Toluene	80	40	No reaction
6	H ₂ O	rt	40	25
7	H ₂ O	100	40	82

Reaction conditions: 2-phenyl-2H-indazole (0.2 mmol), NFSI (1.5 equiv), solvent (2.0 mL). Yields are for the isolated product.[\[4\]](#)

Table 2: Substrate Scope for the C-3 Fluorination of Various 2H-Indazoles

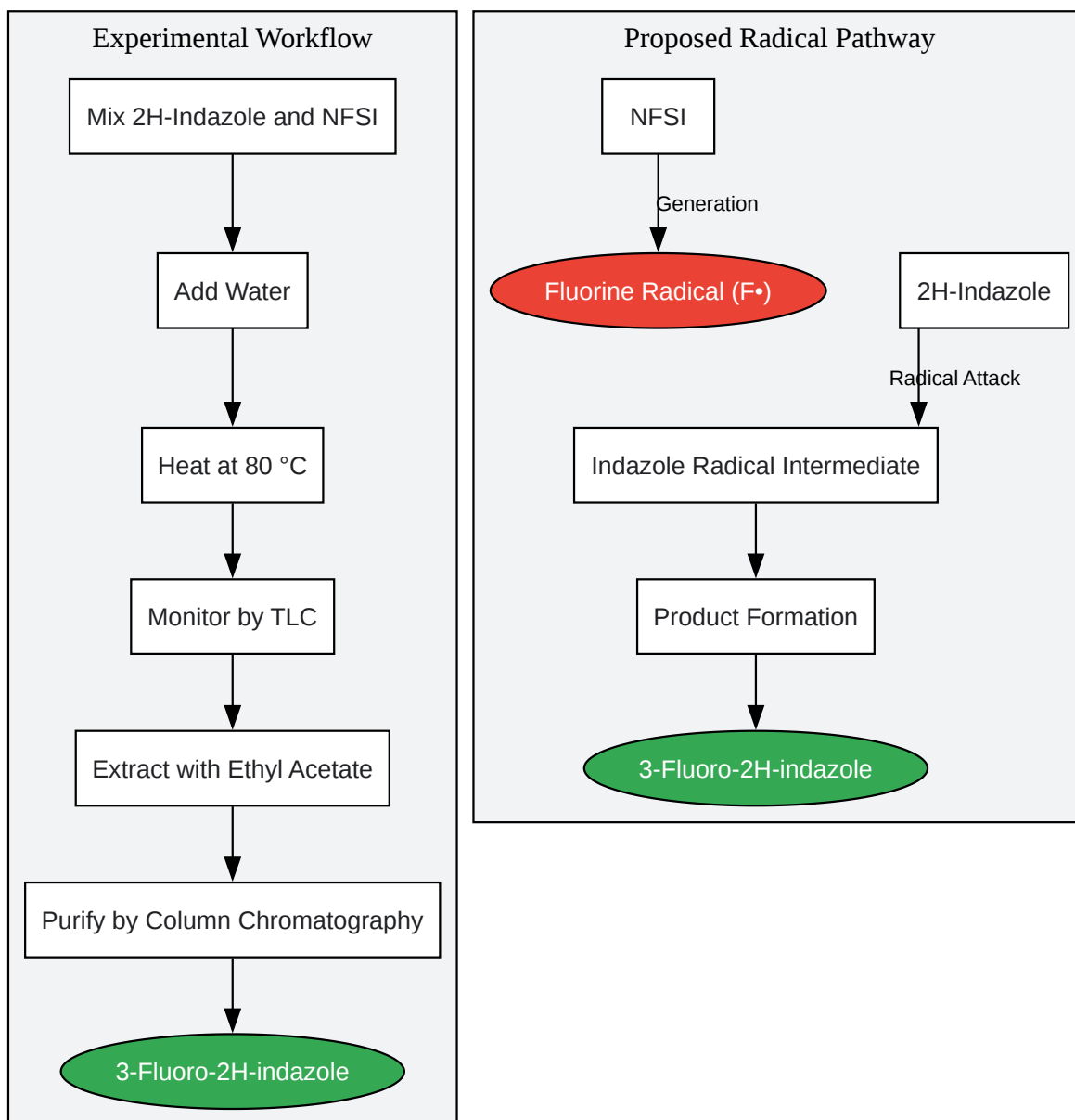
Entry	Substrate (2H-indazole derivative)	Product	Time	Yield (%)
1	2-phenyl	3-fluoro-2-phenyl-2H-indazole	30 min	85
2	2-(4-methylphenyl)	3-fluoro-2-(4-methylphenyl)-2H-indazole	30 min	87
3	2-(4-methoxyphenyl)	3-fluoro-2-(4-methoxyphenyl)-2H-indazole	30 min	82
4	2-(4-fluorophenyl)	3-fluoro-2-(4-fluorophenyl)-2H-indazole	40 min	80
5	2-(4-chlorophenyl)	3-fluoro-2-(4-chlorophenyl)-2H-indazole	40 min	81
6	2-(4-bromophenyl)	3-fluoro-2-(4-bromophenyl)-2H-indazole	40 min	78
7	2-(3-methylphenyl)	3-fluoro-2-(3-methylphenyl)-2H-indazole	35 min	83
8	2-(2-methylphenyl)	3-fluoro-2-(2-methylphenyl)-2H-indazole	45 min	75
9	2-benzyl	2-benzyl-3-fluoro-2H-indazole	1 h	72
10	2-tert-butyl	2-tert-butyl-3-fluoro-2H-indazole	8 h	65

indazole				
11	5-methyl-2-phenyl	3-fluoro-5-methyl-2-phenyl-2H-indazole	35 min	84
12	5-chloro-2-phenyl	3-fluoro-5-chloro-2-phenyl-2H-indazole	45 min	77

Reaction conditions: 2H-indazole derivative (0.2 mmol), NFSI (1.5 equiv), H₂O (2.0 mL), 80 °C. Yields are for the isolated products.[\[4\]](#)[\[5\]](#)

Experimental Workflow and Proposed Mechanism

The following diagram illustrates the general workflow for the metal-free fluorination of indazoles and a simplified representation of the proposed radical mechanism.[\[1\]](#)[\[2\]](#)



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]
- 2. Fluorination of 2 H-Indazoles Using N-Fluorobenzenesulfonimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorination of 2H-Indazoles - ChemistryViews [chemistryviews.org]
- To cite this document: BenchChem. [Metal-free fluorination of indazoles using n-Fluorobenzenesulfonamide in water]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b034697#metal-free-fluorination-of-indazoles-using-n-fluorobenzenesulfonamide-in-water]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com